molecular formula C8H10N2O4 B1297580 1,4-Diacetylpiperazine-2,5-dione CAS No. 3027-05-2

1,4-Diacetylpiperazine-2,5-dione

Cat. No.: B1297580
CAS No.: 3027-05-2
M. Wt: 198.18 g/mol
InChI Key: CBBKKVPJPRZOCM-UHFFFAOYSA-N
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Description

1,4-Diacetylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, a compound of significant interest due to its presence in various natural products. This compound is known for its utility in peptide synthesis, pyrazine synthesis, and Diels-Alder reactions . It is also referred to as N,N’-diacetylglycine anhydride and has the molecular formula C8H10N2O4 .

Mechanism of Action

Target of Action

1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule that primarily targets the pBR322 plasmid in bacteria . The pBR322 plasmid is a small, circular piece of DNA that is commonly used in laboratory settings for cloning experiments.

Mode of Action

The compound binds to the DNA of the pBR322 plasmid, preventing it from being replicated . This inhibitory action disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By binding to the pBR322 plasmid and preventing its replication, the compound disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and heat

Biochemical Analysis

Biochemical Properties

1,4-Diacetylpiperazine-2,5-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in peptide synthesis, such as glycine anhydride. The compound’s acetyl groups can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. Additionally, this compound can participate in Diels-Alder reactions as a 4π component, which is crucial in the synthesis of complex organic molecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound can also modulate cell signaling pathways by interacting with signaling proteins, thereby influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and organic molecule formation. The compound interacts with enzymes such as glycine anhydride and acetyl chloride, which are crucial for its metabolic processing. These interactions can affect metabolic flux and the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of this compound are influenced by its localization, as it interacts with different biomolecules in various cellular environments .

Preparation Methods

1,4-Diacetylpiperazine-2,5-dione can be synthesized through several methods:

    Self-Condensation of Glycine: Piperazine-2,5-dione is prepared by the self-condensation of glycine.

    Acetylation of Glycylglycine: Another method involves the acetylation of glycylglycine with acetic anhydride. The reaction mixture is heated to 120°C and refluxed for four hours.

Chemical Reactions Analysis

1,4-Diacetylpiperazine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-diacetylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBKKVPJPRZOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(CC1=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337231
Record name 1,4-diacetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-05-2
Record name 1,4-diacetylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diacetyl-2,5-piperazinedione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

25.0 g of global 2,5-piperazinedione 1 [2,5-piperazinedione (Aldrich G640-6), 25.0 g, 0.218 mol] in 100 mL of acetic anhydride (Ac2O) was mixed with sodium acetate (NaOAc) (17.96 g, 0.0218 mol). The mixture was heated at 110° C. for 8 h using a double coiled condenser under an Ar atmosphere. After Ac2O was removed by evaporation, the residue was dissolved in AcOEt, washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each), dried over Na2SO4, and concentrated in vacuo. The residue was triturated with ether to form a solid. This solid was recrystallized from EtOAc with ether-hexane to afford 26.4 g (61%) of N,N′-diacetyl-2,5-piperazinedione 1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

25.0 g of global 2,5-piperazinedione 1 [2,5-piperazinedione (Aldrich G640-6), 25.0 g, 0.218 mol) in 100 mL of acetic anhydride (Ac2O) was mixed with sodium acetate (NaOAc) (17.96 g, 0.0218 mol). The mixture was heated at 110° C. for 8 h using a double coiled condenser under an Ar atmosphere. After Ac2O was removed by evaporation, the residue was dissolved in AcOEt, washed with 10% citric acid, 10% NaHCO3 and saturated NaCl (three times each), dried over Na2SO4, and concentrated in vacuo. The residue was triturated with ether to form a solid. This solid was recrystallized from EtOAc with ether-hexane to afford 26.4 g (61%) of N,N′-diacetyl-2,5-piperazinedione 1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1,4-diacetylpiperazine-2,5-dione in organic chemistry?

A1: this compound is primarily used as a building block for synthesizing more complex molecules, particularly those containing a piperazine-2,5-dione core. This core structure is found in various natural products and pharmaceuticals. The compound's utility comes from its ability to undergo reactions with aldehydes, leading to the formation of new carbon-carbon bonds. [, , , , ]

Q2: What is significant about the reaction of this compound with aldehydes?

A2: The reaction of this compound with aldehydes exhibits high stereoselectivity. This means that the reaction preferentially forms one stereoisomer of the product over others. This is particularly important in pharmaceutical synthesis, where different stereoisomers can have vastly different biological activities. [, ]

Q3: Can you provide an example of a natural product synthesized using this compound?

A3: Yes, albonursin, a natural product with potential biological activity, has been successfully synthesized using this compound as a starting material. The synthesis involves a condensation reaction between this compound and a specific aldehyde. []

Q4: Are there specific reaction conditions that favor the use of this compound in synthesis?

A4: Research has shown that using potassium fluoride on alumina as a catalyst and microwave irradiation can significantly enhance the reaction rate and yield when using this compound in condensation reactions with aldehydes. This method also allows for solvent-free conditions, making it a more environmentally friendly approach. []

Q5: Has this compound been used to synthesize symmetrical and unsymmetrical products?

A5: Yes, this compound's structure allows for the synthesis of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione. This versatility further broadens its applications in synthesizing diverse chemical libraries for drug discovery and material science. []

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